molecular formula C24H25N5O3S B11202013 5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-benzyl-1,2-thiazole-3-carboxamide

5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-benzyl-1,2-thiazole-3-carboxamide

Cat. No.: B11202013
M. Wt: 463.6 g/mol
InChI Key: ZFIRECQEIKYUJI-UHFFFAOYSA-N
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Description

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-benzyl-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C24H25N5O3S/c1-16(30)18-7-9-19(10-8-18)28-11-13-29(14-12-28)24(32)22-20(25)21(27-33-22)23(31)26-15-17-5-3-2-4-6-17/h2-10H,11-15,25H2,1H3,(H,26,31)

InChI Key

ZFIRECQEIKYUJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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